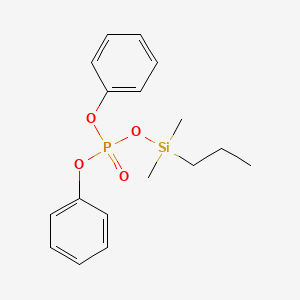
Dimethyl(propyl)silyl diphenyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl(propyl)silyl diphenyl phosphate is an organophosphorus compound with a unique structure that combines silyl and phosphate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethyl(propyl)silyl diphenyl phosphate can be synthesized through a series of reactions involving the appropriate silyl and phosphate precursors. One common method involves the reaction of dimethyl(propyl)silyl chloride with diphenyl phosphate in the presence of a base such as triethylamine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl(propyl)silyl diphenyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silyl phosphates with higher oxidation states.
Reduction: Reduction reactions can convert the phosphate group to phosphite or phosphine derivatives.
Substitution: The silyl and phosphate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halides or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silyl phosphates, while reduction can produce phosphites or phosphines .
Aplicaciones Científicas De Investigación
Dimethyl(propyl)silyl diphenyl phosphate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including as an antiviral or anticancer agent.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals
Mecanismo De Acción
The mechanism of action of dimethyl(propyl)silyl diphenyl phosphate involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit or activate specific pathways, depending on its structure and the nature of the target. For example, it may act as an inhibitor of phosphatases or kinases, affecting cellular signaling and metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
Diphenyl phosphate: A simpler analog without the silyl group, used in similar applications.
Dimethylsilyl diphenyl phosphate: Lacks the propyl group, with slightly different reactivity and properties.
Triphenyl phosphate: Contains three phenyl groups, used as a flame retardant and plasticizer.
Uniqueness
Dimethyl(propyl)silyl diphenyl phosphate is unique due to the presence of both silyl and phosphate groups, which confer distinct chemical and physical properties.
Propiedades
Número CAS |
167274-47-7 |
|---|---|
Fórmula molecular |
C17H23O4PSi |
Peso molecular |
350.4 g/mol |
Nombre IUPAC |
[dimethyl(propyl)silyl] diphenyl phosphate |
InChI |
InChI=1S/C17H23O4PSi/c1-4-15-23(2,3)21-22(18,19-16-11-7-5-8-12-16)20-17-13-9-6-10-14-17/h5-14H,4,15H2,1-3H3 |
Clave InChI |
IAWQQGLWPRRUCV-UHFFFAOYSA-N |
SMILES canónico |
CCC[Si](C)(C)OP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


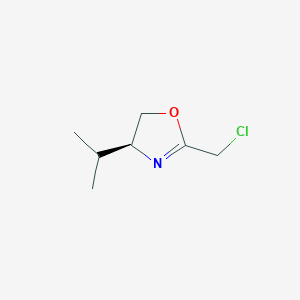
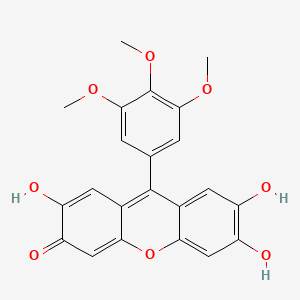

![N-{4-[2-Ethyl-4-(3-fluorophenyl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide](/img/structure/B14255450.png)
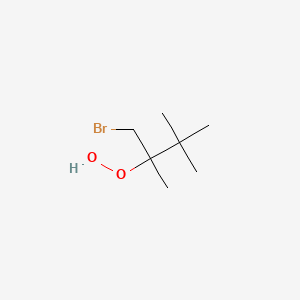
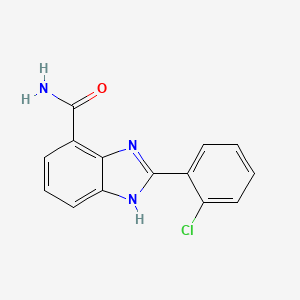
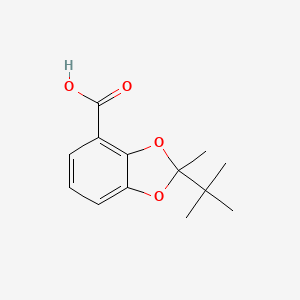
![3-(Diphenylamino)-6-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14255467.png)
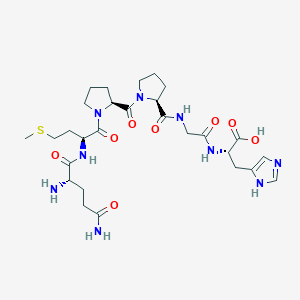
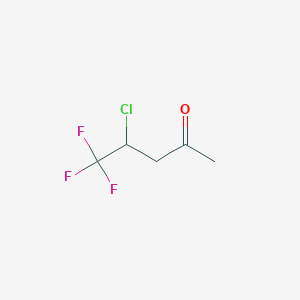
![4-[2-Butyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-methylpyridine](/img/structure/B14255482.png)
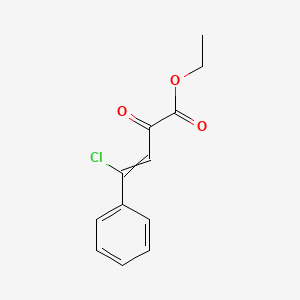
![4-[(4-Aminophenyl)imino]cyclohexa-2,5-diene-1-thione](/img/structure/B14255506.png)
![1-Methyl-4-[(4-methylbenzene-1-sulfonyl)methylidene]-1,4-dihydropyridine](/img/structure/B14255513.png)
